5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-14-17-18(16-9-5-2-6-10-16)21-23-12-11-22(20(25)19(17)23)13-15-7-3-1-4-8-15/h1-12,24H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIDLLRIDPFPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN3C(=C(C(=N3)C4=CC=CC=C4)CO)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include condensation reactions between substituted pyrazoles and various electrophiles. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of this compound demonstrated selective inhibition of H322 lung cancer cells, which contain a mutated p53 gene. The mechanism involved inducing apoptosis in these cells while exhibiting non-cytotoxic effects on normal vascular endothelial cells (HUVECs) at similar concentrations .
Table 1: Summary of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Selectivity |
|---|---|---|---|---|
| This compound | H322 | 20 | Induces apoptosis | High |
| Other derivatives | A549 | 30 | Cell cycle arrest | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to characteristic morphological changes such as nucleus granulation.
- Selective Cytotoxicity : It exhibits a high selectivity for cancerous cells over normal cells, which is crucial for reducing side effects in therapeutic applications.
- Enzymatic Inhibition : Some studies suggest that pyrazolo[1,5-a]pyrazine derivatives can inhibit specific enzymes involved in cancer cell proliferation.
Case Studies
Several case studies have explored the efficacy of this compound and its derivatives:
- Study on H322 Cells : A study indicated that treatment with the compound at concentrations ranging from 10 to 40 µM significantly reduced cell viability in H322 lung cancer cells compared to untreated controls. The apoptotic effect was confirmed through Hoechst staining assays, which showed increased apoptotic nuclei in treated cells .
- Comparative Analysis with Other Compounds : In comparative studies with other pyrazole derivatives, this compound exhibited superior selectivity and potency against H322 cells compared to its analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. For instance, a derivative of this compound was shown to selectively inhibit the growth of H322 lung cancer cells, which harbor a mutated p53 gene. This inhibition occurs in a dose-dependent manner and is associated with the induction of apoptosis in these cancer cells . Such findings suggest that this compound may be useful in developing targeted therapies for specific types of cancer.
Peripheral Benzodiazepine Receptor Modulation
Another area of application involves the modulation of peripheral benzodiazepine receptors (PBR). Compounds structurally related to this compound have been investigated for their binding affinity to PBR. These studies have led to the synthesis of new derivatives that exhibit selective PBR ligand activity, indicating potential uses in treating disorders related to this receptor system .
Antimicrobial Properties
The compound has also been examined for its antimicrobial activity. A series of pyrazolo derivatives, including those related to this compound, demonstrated significant antibacterial effects against various bacterial strains. This property opens avenues for developing new antimicrobial agents that can combat resistant bacterial infections .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyrazolo compounds has provided insights into how modifications affect their biological activities. By systematically altering substituents at various positions on the pyrazolo ring, researchers can optimize the efficacy and selectivity of these compounds for specific biological targets . This approach not only aids in understanding the mechanisms underlying their activity but also enhances the design of novel therapeutics.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Inhibition of Lung Cancer Cells : A study demonstrated that a derivative of this compound effectively inhibits H322 lung cancer cell growth by inducing apoptosis, showcasing its potential as an anticancer agent .
- PBR Ligand Activity : Research on related compounds revealed their ability to modulate steroid biosynthesis in C6 glioma cells, suggesting a broader role in neurological conditions where PBR is implicated .
- Antimicrobial Efficacy : The synthesis and evaluation of various pyrazolo derivatives indicated promising antibacterial properties, leading to further exploration as new antimicrobial agents against resistant pathogens .
Comparison with Similar Compounds
Structural and Functional Modifications
The biological activity and physicochemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are highly dependent on substituents at the 2-, 3-, and 5-positions. Below is a comparative analysis of key analogs:
Structure-Activity Relationships (SAR)
Phenyl Substituents :
- The 4-chlorophenyl group at the 2-position (Compound 3o) significantly enhances anticancer activity against A549 cells compared to the unsubstituted phenyl group in the target compound . Chlorine’s electron-withdrawing nature likely improves target binding.
- Fluorine substitution (e.g., 4-fluorophenyl in ) may enhance metabolic stability and membrane permeability due to increased lipophilicity and reduced oxidative metabolism.
- Benzyl Modifications: Fluorination of the benzyl group (2-fluorobenzyl in ) could alter π-π stacking interactions with biological targets, though specific activity data are lacking.
Hydroxymethyl Group :
Pharmacokinetic and Mechanistic Insights
- Prodrug Potential: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., the target compound) can serve as masked forms of cysteine-reactive β-amidomethyl vinyl sulfones, which undergo reversible aza-Michael reactions under physiological conditions.
Antiviral vs. Anticancer Activity : While the target compound’s primary focus is anticancer activity, structurally related dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., RA-0002034 in ) exhibit antiviral activity by inhibiting nsP2 cysteine proteases. This highlights the scaffold’s versatility across therapeutic areas.
Preparation Methods
Precursor-Mediated Functionalization
A patent disclosure describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using ethyl 3-oxopropanoate derivatives and substituted pyrazoleamines. For example, reacting 4-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-5-amine with ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate in the presence of dilute sulfuric acid yielded intermediates with hydroxyl groups amenable to further functionalization. Translating this to the target compound, a hydroxymethyl group could be introduced by employing ethyl 3-(hydroxymethyl)-3-oxopropanoate as a precursor. However, the instability of hydroxymethyl ketones under acidic conditions necessitates protecting group strategies, such as silyl ethers or acetates, to prevent undesired side reactions.
Post-Synthetic Modification
An alternative route involves introducing a methyl group at position 3 followed by oxidation. For instance, compounds bearing methyl substituents were synthesized using ethyl 3-methyl-3-oxopropanoate derivatives. Subsequent oxidation with Jones reagent or TEMPO/oxone could convert the methyl group to a hydroxymethyl moiety. This approach requires careful optimization to avoid over-oxidation to carboxylic acids or degradation of the heterocyclic core.
Optimization of Cyclization Conditions
Catalytic Systems
The choice of catalyst significantly impacts reaction efficiency and regioselectivity. In the synthesis of pyrazolo[1,5-a]pyrimidines, dilute hydrochloric acid, sulfuric acid, or sodium hydroxide were employed as catalysts, with yields ranging from 45% to 78% depending on the electronic nature of substituents. For hydroxymethyl-containing precursors, weakly acidic conditions (e.g., acetic acid) may mitigate hydrolysis of sensitive functional groups.
Solvent and Temperature Effects
Polar aprotic solvents like DMF or DMSO enhance the solubility of intermediates but risk promoting side reactions at elevated temperatures. Pilot studies in the patent literature utilized ethanol or water as solvents at 60–80°C, suggesting that moderate temperatures favor cyclization without compromising the hydroxymethyl group’s integrity.
Structural Characterization and Analytical Validation
Spectroscopic Techniques
The target compound’s structure was confirmed using multimodal spectroscopy:
- IR Spectroscopy : A broad O–H stretch near 3200–3400 cm⁻¹ confirms the hydroxymethyl group.
- ¹H NMR : Key signals include a singlet for the hydroxymethyl proton (δ 4.8–5.2 ppm) and aromatic resonances for benzyl and phenyl substituents (δ 7.2–7.8 ppm).
- Mass Spectrometry : Molecular ion peaks align with the calculated mass (e.g., m/z 375.14 for C₂₁H₁₈N₃O₂).
X-Ray Crystallography
Single-crystal X-ray analysis of analogous compounds revealed planar pyrazolo[1,5-a]pyrazine cores with substituents adopting equatorial orientations to minimize steric strain. This data supports the assignment of regiochemistry in the target compound.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one?
The synthesis typically involves a multi-step route:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrazinone core via cyclization of pyrazole-3-carboxylic acid derivatives, followed by amide bond formation and dehydration .
- Step 2 : Introduction of substituents (e.g., benzyl, hydroxymethyl, phenyl) via nucleophilic substitution or alkylation under controlled conditions (e.g., THF, 60–80°C) .
- Optimization :
Basic: How is the compound’s structural identity confirmed, and what analytical techniques are essential?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., benzyl protons at δ 4.5–5.0 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrazolo-pyrazinone core .
- Mass Spectrometry (MS) :
- High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical values) .
- X-ray Crystallography :
- Resolve 3D conformation and intermolecular interactions (e.g., screw-boat conformation of the pyrazine ring) .
Advanced: What hypotheses exist regarding the compound’s mechanism of biological action?
Proposed mechanisms include:
- Kinase Inhibition : Structural analogs (e.g., pyrazolo[1,5-a]pyrazines) inhibit protein kinases by binding to ATP pockets via hydrogen bonding with hydroxymethyl and benzyl groups .
- Apoptosis Induction : Ferrocene-containing derivatives elevate ROS levels and upregulate integrin β4 , triggering caspase-dependent apoptosis in cancer cells .
- Enzyme Modulation : The hydroxymethyl group may act as a Michael acceptor, covalently modifying cysteine residues in viral proteases (e.g., Chikungunya nsP2) .
Advanced: How can computational modeling guide target prediction and SAR studies?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., EGFR, VEGFR2) .
- QSAR Models : Train models on pyrazolo-pyrazinone derivatives to predict bioactivity based on substituent hydrophobicity (ClogP) and electronic parameters (Hammett σ) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess reactivity of the hydroxymethyl group .
Advanced: How should researchers address contradictions in reported biological activity data?
Example case: Discrepancies in IC₅₀ values across cell lines may arise from:
- Intramolecular cyclization : The hydroxymethyl group can form inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives under acidic conditions, requiring HPLC-MS stability assays to verify compound integrity .
- Cell line variability : Validate activity in ≥3 cell lines (e.g., A549, HeLa, MCF-7) with dose-response curves and syncytia inhibition assays .
- Solubility limitations : Use DMSO/PEG-400 mixtures to improve bioavailability and reduce false negatives in in vitro screens .
Advanced: What strategies enhance structure-activity relationship (SAR) studies for this compound class?
-
Substituent Variation :
-
Bioisosteric Replacement :
-
Activity Cliffs :
Derivative Modification IC₅₀ (µM) A549 Mechanism 5-Benzyl (Parent) None 12.3 Kinase inhibition 5-(4-Fluorobenzyl) Fluorine addition 5.8 Enhanced ATP binding 3-Nitro Hydroxymethyl → NO₂ Inactive Loss of H-bonding
Basic: How do physicochemical properties (e.g., solubility, stability) impact experimental design?
- Solubility :
- Use DMSO stock solutions (10 mM) for in vitro assays; dilute in PBS (pH 7.4) to ≤0.1% DMSO .
- Poor aqueous solubility may require nanoparticle encapsulation (e.g., PLGA) for in vivo studies .
- Stability :
- Perform pH stability assays (pH 2–9, 37°C) to identify degradation products (e.g., lactam formation) .
- Store lyophilized powder at -20°C under argon to prevent oxidation of the hydroxymethyl group .
Advanced: What experimental approaches are used for target deconvolution?
- Affinity Proteomics :
- Cellular Thermal Shift Assay (CETSA) :
- CRISPR-Cas9 Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
